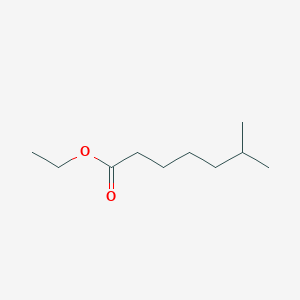

Ethyl 6-methylheptanoate

Description

Overview of Ester Classes and Their Significance in Organic and Bio-Organic Systems

Esters represent a significant class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. Their general structure is denoted as RCOOR'. This functional group is central to their diverse roles in both the natural world and industrial applications. Esters are synthesized through a process known as esterification, typically involving the reaction of a carboxylic acid and an alcohol.

In nature, esters are widespread, contributing to the pleasant and often fruity fragrances of flowers and fruits, which play a crucial role in attracting pollinators and aiding in seed dispersal. For instance, simple esters like methyl butanoate are found in pineapple oil, while isopentyl acetate (B1210297) is a key component of the aroma of bananas. sioc-journal.cn Beyond these volatile compounds, esters are fundamental components of fats, oils, and waxes. In biochemistry, esters are critical. Triglycerides, which are esters of glycerol (B35011) and fatty acids, serve as a primary mode of energy storage in animals. Furthermore, ester-containing molecules like acetyl-CoA are vital intermediates in metabolic processes, including the Krebs cycle and fatty acid synthesis.

Industrially, the applications of esters are vast and varied. They are utilized as solvents, plasticizers to enhance the flexibility of polymers, and as precursors in the synthesis of more complex organic molecules. The structural arrangement of the hydrocarbon chains (R and R'), such as whether they are linear or branched, saturated or unsaturated, significantly influences their physical properties like boiling point, solubility, and volatility.

Branched-chain esters (BCEs), a specific subclass, are noted for their unique properties, which often differ from their linear counterparts. The presence of branches along the carbon chain can lower the melting point and prevent crystallization, making them suitable for applications requiring fluidity at low temperatures. This has led to their use as environmentally friendly alternatives in various fields due to their high biodegradability. Their synthesis can often be achieved through biocatalytic processes using enzymes like lipases, which aligns with the principles of green chemistry.

Scope and Objectives of Academic Research on Ethyl 6-Methylheptanoate (B3257691)

Academic research into specific branched-chain esters like ethyl 6-methylheptanoate is driven by the quest to understand and harness their unique chemical and biological properties. The primary focus of research on this compound has been in the field of chemical ecology.

One of the significant areas of investigation is its role as a pheromone. For instance, related compounds such as ethyl 4-methyloctanoate have been identified as a key aggregation pheromone component for the rhinoceros beetle (Oryctes rhinoceros), a major pest in palm plantations. arkat-usa.orgresearchgate.net Research in this area aims to synthesize these compounds efficiently to develop pheromone traps for pest management, offering a targeted and more environmentally benign alternative to broad-spectrum pesticides.

The synthesis of optically active forms of this compound and its derivatives is another key objective. sioc-journal.cn The stereochemistry of such molecules is often crucial for their biological activity. Therefore, developing stereoselective synthetic routes is a significant challenge and a primary goal for organic chemists. These synthetic efforts often involve asymmetric reactions to construct the chiral centers with high precision. sioc-journal.cn

Furthermore, the synthesis and study of derivatives, such as polyhydroxylated or amino-substituted versions of this compound, are pursued to explore potential applications in medicinal chemistry. For example, research has been conducted on the synthesis of ethyl (+)-(2R,3S,4S,5S)-4,5-epoxy-2,3-dihydroxy-6-methyl heptanoate (B1214049) and ethyl (-)-(2R,3S,4R,5S)-2,3,4,5-tetrahydroxy-6-methyl heptanoate, which have shown inhibitory activities against certain cancer cell lines. sioc-journal.cn This highlights the objective of using the branched-chain heptanoate backbone as a scaffold for developing new therapeutic agents.

Physicochemical and Spectroscopic Data of this compound

The following tables provide key physicochemical and identifying information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H20O2 | cymitquimica.com |

| Molecular Weight | 172.27 g/mol | - |

| IUPAC Name | This compound | - |

Table 2: Compound Identification

| Identifier | String | Source |

|---|---|---|

| InChI | InChI=1S/C10H20O2/c1-4-12-10(11)8-6-5-7-9(2)3/h9H,4-8H2,1-3H3 | cymitquimica.com |

| InChIKey | UVIWWCXQJUMTSS-UHFFFAOYSA-N | - |

| Canonical SMILES | CCOC(=O)CCCC(C)C | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-12-10(11)8-6-5-7-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXQODVJBLUBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457893 | |

| Record name | Heptanoic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62337-58-0 | |

| Record name | Heptanoic acid, 6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Methylheptanoate

Chemical Synthesis Pathways and Reaction Mechanisms

Chemical synthesis provides a direct and versatile route to ethyl 6-methylheptanoate (B3257691). The primary method involves the esterification of 6-methylheptanoic acid with ethanol (B145695), though other innovative pathways have also been developed.

The most common method for synthesizing ethyl 6-methylheptanoate is the Fischer-Speier esterification of 6-methylheptanoic acid with ethanol, typically in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and its efficiency is governed by both kinetic and thermodynamic factors.

Kinetic Aspects: The rate of esterification is influenced by temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net For similar esterification reactions, the activation energy has been reported to be in the range of 33.6–84 kJ mol⁻¹, indicating that the reaction rate is significantly dependent on temperature. nih.gov The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and deprotonation to yield the ester.

Thermodynamic Considerations: The equilibrium of the esterification reaction can be shifted towards the product side by removing water, one of the products, or by using an excess of one of the reactants (usually the alcohol). The standard Gibbs energy of the reaction determines the equilibrium constant. For the esterification of succinic acid with ethanol, the thermodynamic equilibrium constant (Kth) was shown to be significantly influenced by the activity coefficients of the components in the reaction mixture. nih.gov Thermodynamic studies of the esterification of oleic acid have shown the reaction to be endothermic and nonspontaneous at certain conditions. nih.gov

Table 1: Representative Thermodynamic Data for Fatty Acid Esterification

| Parameter | Value | Reaction Studied |

| Activation Energy (Ea) | 81.77 kJ mol⁻¹ | Oleic acid esterification over biochar catalyst nih.gov |

| Enthalpy Change (ΔH) | 78.94 kJ mol⁻¹ | Oleic acid esterification over biochar catalyst nih.gov |

| Entropy Change (ΔS) | 135.3 J mol⁻¹ K⁻¹ | Oleic acid esterification over biochar catalyst nih.gov |

| Gibbs Free Energy (ΔG) | 33.03 kJ mol⁻¹ | Oleic acid esterification over biochar catalyst nih.gov |

Note: This table presents data for a representative fatty acid esterification to illustrate the thermodynamic principles discussed. Data specific to this compound may vary.

Beyond classical esterification, novel methods have been developed for the synthesis of branched-chain esters. One such approach involves the use of solid acid catalysts, like zeolites, which can facilitate the conversion of unsaturated linear-chain fatty acids into saturated branched-chain fatty acids or their corresponding esters through skeletal isomerization. google.com This method offers the advantage of catalyst recyclability and potentially milder reaction conditions.

Another innovative method is the Krapcho reaction, which can be used to produce esters like ethyl 4-methyloctanoate from diethyl 2-methylhexylmalonate. google.com This two-step process involves a malonic ester synthesis followed by a decarboxylation reaction, offering a high-yield pathway to specific branched-chain esters. google.com

The carbon atom at position 6 of this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-ethyl 6-methylheptanoate. The synthesis of specific stereoisomers, or chiral analogues, requires asymmetric synthesis techniques. Research in this area has led to the successful synthesis of optically active derivatives, such as ethyl 4(S)-amino-3(S)-hydroxy-6-methylheptanoate. prepchem.com The construction of these chiral centers often involves key steps like asymmetric epoxidation and dihydroxylation. sioc-journal.cn

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. utsa.edu In the context of ester synthesis, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have demonstrated high reactivity and stereoselectivity. utsa.edunih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously. utsa.edu For example, oligopeptidic organocatalysts have been used for the acylative kinetic resolution of racemic alcohols, yielding enantioenriched esters with high selectivity. uni-giessen.de This approach allows for the synthesis of optically active esters in a single pot. uni-giessen.de

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that can be used to create chiral building blocks for ester synthesis. masterorganicchemistry.comwikipedia.org The stereochemical outcome of the aldol reaction can be predicted and controlled using models like the Zimmerman-Traxler transition state model, which considers the geometry of the enolate and the aldehyde in a chair-like transition state. masterorganicchemistry.com

The stereoselective synthesis of 1,3-amino alcohols has been achieved through an Aldol-Tishchenko process using tert-butylsulfinimines as chiral auxiliaries. nih.gov In this reaction, an initial aldol addition is followed by an intramolecular hydride transfer, which is the rate- and stereochemistry-determining step. nih.gov The resulting aldol adducts can then be transformed into the desired chiral ester analogues. The diastereoselectivity of such reactions is highly dependent on the structure of the starting materials. nih.gov

Asymmetric Synthesis of Chiral Analogues and Stereoselective Control

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers an environmentally friendly alternative to chemical synthesis, often providing high selectivity under mild reaction conditions. researchgate.netmt.com Enzymes, particularly lipases, are widely used for the synthesis of esters.

The immobilized lipase (B570770) Novozym® 435 has been successfully used to catalyze the synthesis of branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, from their corresponding acid and alcohol in a solvent-free medium. mdpi.comnih.gov The efficiency of the enzymatic synthesis is influenced by factors such as temperature, substrate molar ratio, and enzyme loading. To achieve high conversion rates, an excess of the alcohol is often used to compensate for potential evaporation at elevated temperatures. mdpi.comnih.gov

Studies on the enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate have shown that optimal conditions can lead to conversions as high as 99%. mdpi.comnih.gov The reusability of the immobilized enzyme is a key advantage of this method, contributing to its economic viability. mdpi.comnih.gov Furthermore, chemoenzymatic processes have been developed for the synthesis of precursors to important pharmaceutical compounds, such as the synthesis of (S)-ethyl 3-cyano-5-methylhexanoate using ene-reductases. nih.gov

Table 2: Conditions for Enzymatic Synthesis of a Branched-Chain Ester (2-ethylhexyl 2-methylhexanoate)

| Parameter | Condition 1 | Condition 2 |

| Biocatalyst | Novozym® 435 | Novozym® 435 |

| Temperature | 70 °C mdpi.comnih.gov | 80 °C mdpi.comnih.gov |

| Alcohol Molar Excess | 10% mdpi.comnih.gov | 20% mdpi.comnih.gov |

| Reaction Time | Longer | Shorter |

| Conversion | 97% mdpi.comnih.gov | 99% mdpi.comnih.gov |

Note: This table presents data for a structurally similar branched-chain ester to illustrate the principles of enzymatic synthesis.

Lipase-Catalyzed Esterification: Enzyme Screening and Optimization

The enzymatic synthesis of esters, such as this compound, predominantly utilizes lipases. These enzymes are effective biocatalysts, capable of facilitating esterification reactions with high specificity and under mild conditions. The selection of an appropriate lipase is a critical first step. Lipases from various microbial sources, including Candida and Rhizomucor species, have been extensively studied for their catalytic efficiency in ester synthesis. mdpi.comnih.gov For instance, Candida antarctica lipase B (CALB), often used in an immobilized form like Novozym 435, is a popular choice due to its broad substrate specificity and stability. nih.govtandfonline.comwur.nl

The optimization of the esterification process involves a systematic investigation of several reaction parameters. These include the molar ratio of the substrates (6-methylheptanoic acid and ethanol), enzyme concentration, temperature, and the presence of a suitable solvent. nih.govresearchgate.net Research has shown that equimolar or a slight excess of one substrate can shift the reaction equilibrium towards product formation. nih.gov Temperature plays a dual role; while higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. nih.gov Therefore, an optimal temperature that balances these two factors must be determined. nih.gov

| Parameter | Optimized Condition | Rationale |

| Enzyme | Candida antarctica lipase B (CALB) | High catalytic activity and stability. |

| Substrate Ratio | Equimolar or slight excess of alcohol | Shifts equilibrium towards ester formation. |

| Temperature | 30-50°C | Balances reaction rate and enzyme stability. |

| Solvent | Hexane or solvent-free | Minimizes substrate/product inhibition and facilitates product recovery. |

This table presents a generalized overview of optimized parameters for lipase-catalyzed esterification.

Process Parameters and Reactor Configurations for Enhanced Conversion

To enhance the conversion of substrates to this compound, careful control of process parameters and the choice of reactor configuration are paramount. In batch reactors, agitation speed is a crucial parameter as it influences the mass transfer between the substrates and the immobilized enzyme. researchgate.net

For continuous production, packed bed reactors (PBRs) and fluidized bed reactors (FBRs) offer several advantages over batch systems. researchgate.net These configurations can lead to higher productivity and allow for easier product separation. researchgate.net In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is passed through it. This setup provides a large surface area for the reaction and can maintain a high concentration of the catalyst. FBRs, where the immobilized enzyme particles are suspended by the upward flow of the substrate solution, can offer even better mass transfer characteristics and reduce the risk of clogging. researchgate.net The removal of water, a byproduct of the esterification reaction, is also a critical factor for achieving high conversion rates. This can be accomplished through various techniques, including the use of molecular sieves or by operating the reactor under vacuum. researchgate.net

Protein Engineering of Esterases and Ketoreductases for Improved Specificity and Yield

Modern biotechnology offers powerful tools to enhance the properties of enzymes used in synthesis. Protein engineering, through rational design and directed evolution, can be employed to improve the specificity, activity, and stability of esterases and ketoreductases involved in the synthesis of chiral precursors of this compound. frontiersin.orgnih.gov

Rational design involves making specific changes to the amino acid sequence of an enzyme based on its three-dimensional structure and known structure-function relationships. saspublishers.com For example, modifying amino acids in the active site can alter substrate specificity, potentially leading to a higher yield of the desired ester. saspublishers.com Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved properties. nih.gov This approach does not require prior knowledge of the enzyme's structure.

Ketoreductases (KREDs) can be engineered to stereoselectively reduce a ketone precursor, which can then be esterified to form a specific enantiomer of this compound. tudelft.nl This is particularly important for applications where a specific chirality is required. Advances in computational modeling and high-throughput screening have significantly accelerated the process of protein engineering, making it a viable strategy for developing highly efficient biocatalysts for industrial applications. nih.govacs.org

Enzyme Immobilization Techniques and Operational Stability

The reusability of enzymes is a key factor in the economic viability of biocatalytic processes. mdpi.combegellhouse.com Enzyme immobilization, the process of confining enzyme molecules to a solid support, is a widely used strategy to enhance their stability and facilitate their recovery and reuse. nih.govslideshare.net

Various immobilization techniques have been developed, each with its own advantages and disadvantages. e-asct.orgresearchgate.net Adsorption, where the enzyme is physically bound to the surface of a carrier, is a simple and mild method. nih.gov Covalent bonding involves the formation of strong chemical bonds between the enzyme and the support, which can prevent enzyme leaching but may sometimes lead to a loss of activity. researchgate.net Entrapment involves physically trapping the enzyme within the pores of a matrix. nih.gov

| Immobilization Technique | Description | Advantages | Disadvantages |

| Adsorption | Enzyme is physically bound to a support. nih.gov | Simple, mild conditions. nih.gov | Enzyme may leach from the support. researchgate.net |

| Covalent Bonding | Enzyme is chemically bonded to a support. researchgate.net | Strong binding, prevents leaching. e-asct.org | Can sometimes lead to loss of enzyme activity. researchgate.net |

| Entrapment | Enzyme is physically trapped within a matrix. nih.gov | Protects enzyme from harsh environments. | Mass transfer limitations can occur. |

| Cross-Linking | Enzymes are linked together to form aggregates. e-asct.org | Carrier-free, high enzyme loading. | Can lead to diffusion limitations. |

This interactive table provides a summary of common enzyme immobilization techniques.

Biosynthetic Pathways in Biological Systems

In addition to in vitro enzymatic synthesis, this compound can also be produced through the metabolic activities of microorganisms.

Elucidation of Microbial Biosynthesis: Yeast and Lactic Acid Bacteria Pathways

Certain microorganisms, particularly yeasts like Saccharomyces cerevisiae and various species of lactic acid bacteria (LAB), are known to produce a wide range of esters, contributing to the flavor and aroma of fermented foods and beverages. nih.govconicet.gov.arresearchgate.netmdpi.com The biosynthesis of esters in these organisms generally involves the condensation of an alcohol with an acyl-CoA molecule, a reaction catalyzed by enzymes called alcohol acyltransferases (AATs). nih.gov

In yeast, the synthesis of ethyl esters, including those with branched chains, is linked to amino acid and fatty acid metabolism. nih.govacs.org The pathways for the production of higher alcohols, which serve as precursors for esters, have been extensively studied. nih.gov While the primary focus has often been on esters derived from straight-chain fatty acids, the enzymatic machinery for the synthesis of branched-chain esters like this compound exists within these microorganisms. nih.gov

Lactic acid bacteria also possess the capability to synthesize esters. conicet.gov.arnih.gov Studies have shown that some LAB strains can produce ethyl esters through either esterification of a carboxylic acid with ethanol or through alcoholysis, where an acyl group is transferred from a triglyceride to ethanol. conicet.gov.ar The specific pathways and the enzymes involved can vary between different species and even strains of LAB. conicet.gov.arnih.gov

Identification of Metabolic Precursors and Enzyme Systems in Vivo

The in vivo production of this compound relies on the availability of its metabolic precursors: 6-methylheptanoic acid and ethanol. The biosynthesis of branched-chain fatty acids like 6-methylheptanoic acid can originate from the catabolism of branched-chain amino acids such as leucine. beilstein-journals.orgbeilstein-journals.orgencyclopedia.pub The amino acid is first transaminated to form an α-keto acid, which can then be oxidatively decarboxylated and further elongated to produce the corresponding branched-chain fatty acid. beilstein-journals.orgencyclopedia.pub

Ethanol is a common product of fermentation in many yeasts and some bacteria. The key enzyme systems involved in the final esterification step are the alcohol acyltransferases (AATs). nih.govencyclopedia.pub In Saccharomyces cerevisiae, several genes encoding for AATs have been identified, such as ATF1 and ATF2. nih.gov These enzymes exhibit different substrate specificities, and their expression levels can influence the profile of esters produced by the yeast. nih.gov Fatty acid metabolism is also a crucial source of precursors for ester biosynthesis in fruits. mdpi.com Understanding these metabolic pathways and the enzymes that regulate them is essential for developing strategies to enhance the microbial production of specific esters like this compound.

Genetic and Transcriptomic Analysis of Ester Biosynthesis Regulation

The regulation of ester biosynthesis, including branched-chain esters like this compound, is a complex process governed by a network of genes and transcription factors. While specific genetic and transcriptomic analyses for this compound are not extensively documented in current literature, research on analogous straight-chain and branched-chain esters in various plants and microorganisms provides significant insights into the underlying molecular mechanisms.

The biosynthesis of volatile esters is primarily controlled at the transcriptional level, influencing the availability of precursors—alcohols and acyl-CoAs—and the activity of the enzymes that catalyze their condensation. Key enzyme families and genes identified as crucial in ester formation include alcohol acyltransferases (AATs), lipoxygenases (LOX), alcohol dehydrogenases (ADH), and various transcription factors that modulate their expression. oup.comnih.govresearchgate.net

Quantitative Trait Loci (QTL) Mapping for Ester Production

QTL analysis in fruit species has been instrumental in identifying genomic regions associated with the production of specific volatile compounds, including a variety of esters. These studies link the chemical phenotype (the aroma profile) to specific genetic loci.

In apple (Malus × domestica), for instance, extensive QTL mapping has been performed to dissect the genetic basis of fruit flavor. A major QTL for the production of 35 different volatile compounds, predominantly esters, was identified on linkage group 2 (LG2) and found to co-locate with the AAT1 gene. researchgate.net This gene is considered critical for the biosynthesis of esters that contribute to the characteristic 'ripe apple' flavor. nih.govresearchgate.net Further studies have identified numerous other QTLs for various esters, including straight-chain and branched-chain types, on multiple linkage groups. nih.govfrontiersin.org For example, in a 'Fuji' × 'Cripps Pink' apple population, 25 QTLs for four different esters were mapped across seven linkage groups. frontiersin.org

The table below summarizes key QTLs identified for ester production in apple.

| Volatile Compound | Linkage Group (LG) | Phenotypic Variance Explained (R²) | Associated Candidate Gene | Reference |

|---|---|---|---|---|

| Multiple Esters (35 compounds) | LG2 | Not Specified | AAT1 | nih.govresearchgate.net |

| Hexyl acetate (B1210297) | LG6 | Up to 23.1% | MdAAT6 | frontiersin.org |

| Hexyl butanoate | LG6 | Not Specified | MdAAT6 | frontiersin.org |

| Butyl 2-methyl butanoate | LG2 | Not Specified | AAT1 | researchgate.net |

Transcriptomic Insights into Ester Biosynthesis

Transcriptome analysis, which measures the expression levels of thousands of genes simultaneously, has provided a deeper understanding of the regulatory networks controlling ester formation. These studies often compare different cultivars, developmental stages, or responses to treatments to identify differentially expressed genes (DEGs) involved in aroma biosynthesis.

In pepper (Capsicum annuum) fruit, a combined metabolome and transcriptome analysis revealed a strong correlation between the expression of AAT genes and the accumulation of esters. frontiersin.org For example, the high expression of AAT1, AAT2, and AAT3 in the early stages of fruit development was linked to the accumulation of various esters. google.com

The following table details key genes involved in volatile biosynthesis in pepper fruit, as identified through transcriptomic analysis.

| Gene Family | Function | Expression Pattern | Reference |

|---|---|---|---|

| Alcohol acyltransferase (AAT) | Catalyzes the final step of ester synthesis | High expression in early fruit development correlates with ester accumulation | google.com |

| Lipoxygenase (LOX) | Involved in the fatty acid pathway, producing precursors for aldehydes and alcohols | Differentially expressed between varieties and developmental stages | frontiersin.org |

| Alcohol dehydrogenase (ADH) | Reduces aldehydes to alcohols, providing substrates for AATs | High expression is key to determining volatile accumulation | google.com |

| bHLH, MYB, ARF, IAA Transcription Factors | Regulate the expression of structural genes in volatile synthesis pathways | Identified as fundamental for the regulation of volatile synthesis | google.com |

In the yeast Saccharomyces cerevisiae, which is crucial for ester formation in fermented beverages, the genes EEB1 and EHT1 are known to be key players in the synthesis of medium-chain fatty acid ethyl esters. nih.govnih.gov Transcriptomic analysis has shown that downregulating the expression of EEB1 not only reduces ethyl ester production but also affects the levels of acetate esters and higher alcohols, indicating a complex interplay between different metabolic pathways. nih.gov

Research on the giant waterlily (Victoria cruziana) has identified a gene, VicSABATHa, which is highly expressed in stamen tissues and is a key enzyme in the biosynthesis of methyl esters. nih.gov Functional assays showed that this enzyme has high catalytic activity for the formation of short-chain fatty acid methyl esters. nih.gov Overexpression of a related gene, NcSABATH1, in tobacco resulted in the production of methyl 6-methyl heptanoate (B1214049), a compound structurally similar to this compound. nih.gov This finding suggests that SABATH-family methyltransferases are promising candidates for genes involved in the biosynthesis of related branched-chain esters.

Regulation by Transcription Factors

The expression of the structural genes mentioned above is controlled by various transcription factors (TFs). In petunia, MYB-family TFs have been shown to regulate the flux into pathways that produce volatile alcohols and phenols. google.com In apple, the TF MdMYC2 has been found to regulate the synthesis of aldehydes in early fruit development and esters in later stages. google.com Integrative analysis in pepper has identified TFs from the bHLH, MYB, ARF, and IAA families as fundamental to the regulation of volatile synthesis. google.com These findings underscore that a hierarchical regulatory network, with TFs at the top, fine-tunes the production of the complex blend of volatiles that constitute fruit and flower aromas.

Advanced Analytical Characterization of Ethyl 6 Methylheptanoate

Spectroscopic Techniques for Structural and Electronic Analysis

Spectroscopy is fundamental in determining the molecular architecture of ethyl 6-methylheptanoate (B3257691). A suite of techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provides complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Chemical Shift and Coupling Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. By analyzing the ¹H and ¹³C spectra, the carbon skeleton and the environment of each proton can be determined.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. The predicted chemical shifts (δ) for ethyl 6-methylheptanoate in a standard solvent like CDCl₃ are based on the analysis of similar aliphatic esters. libretexts.orgnetlify.app Protons closer to the electron-withdrawing oxygen atom of the ester group are shifted downfield to higher ppm values. libretexts.org The splitting pattern of each signal, governed by the n+1 rule, reveals the number of adjacent protons, while the coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled protons. youtube.comucsd.edu

Predicted ¹H NMR Data for this compound

| Assigned Proton(s) | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constant (J, Hz) (Typical) | Integration |

|---|---|---|---|---|

| H-a (CH₃-CH₂) | 1.25 | Triplet (t) | 7.1 | 3H |

| H-b (O-CH₂-CH₃) | 4.12 | Quartet (q) | 7.1 | 2H |

| H-c (CH₂-C=O) | 2.28 | Triplet (t) | 7.5 | 2H |

| H-d, H-e, H-f (-(CH₂)₃-) | 1.2 - 1.7 | Multiplet (m) | - | 6H |

| H-g (CH-(CH₃)₂) | 1.5 - 1.7 | Multiplet (m) | - | 1H |

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electronic environment, with the carbonyl carbon being the most downfield. libretexts.org Data from analogous compounds like ethyl heptanoate (B1214049) and methyl heptanoate aid in the precise assignment of each carbon signal. chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) (Estimated) |

|---|---|

| C=O | 173.8 |

| O-C H₂-CH₃ | 60.1 |

| C H₂-C=O | 34.5 |

| C H(CH₃)₂ | 38.6 |

| Aliphatic CH₂ chain | 22.9, 24.8, 27.9 |

| CH(C H₃)₂ | 22.6 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the ions provides information about the molecular weight and structural components. tutorchase.com The molecular ion peak (M⁺), which corresponds to the intact molecule minus one electron, establishes the molecular weight. uni-saarland.de

For this compound (MW: 172.26 g/mol ), the molecular ion peak is expected at m/z 172. The fragmentation pattern is characteristic of aliphatic esters. libretexts.org Key fragmentation pathways include:

Alpha-cleavage: Loss of the ethoxy radical (•OCH₂CH₃) results in a prominent acylium ion.

McLafferty Rearrangement: A hallmark of esters with a sufficiently long alkyl chain, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, leading to a neutral alkene and a charged enol.

Alkyl Chain Fragmentation: Cleavage along the carbon chain results in a series of alkyl carbocations. msu.edu

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - OCH₂CH₃]⁺ | Alpha-cleavage |

| 101 | [M - C₅H₁₁]⁺ | Cleavage of the alkyl chain |

| 88 | [C₄H₈O₂]⁺ | McLafferty Rearrangement |

| 73 | [COOCH₂CH₃]⁺ | Cleavage at the alpha-carbon |

| 57 | [C₄H₉]⁺ | Alkyl fragment (isobutyl cation) |

| 43 | [C₃H₇]⁺ | Alkyl fragment (isopropyl cation) |

Infrared (IR) Spectroscopy: Functional Group Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is excellent for identifying functional groups. oregonstate.edulibretexts.org As a saturated aliphatic ester, this compound exhibits a characteristic set of absorptions. The most prominent is the strong carbonyl (C=O) stretch. orgchemboulder.com Additionally, two distinct C-O stretching vibrations are characteristic of the ester group. spectroscopyonline.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of vibrations unique to the molecule. docbrown.info

Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2960-2850 | C-H (sp³) Stretch | Strong |

| 1750-1735 | C=O (Carbonyl) Stretch | Strong, Sharp |

| 1470-1450 | C-H Bend (Methylene/Methyl) | Variable |

| 1260-1160 | C-C(=O)-O Stretch | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Purity Assessment

UV-Vis spectroscopy measures the electronic transitions within a molecule. Saturated aliphatic esters like this compound lack conjugated systems or aromatic rings, which are the typical chromophores that give rise to strong absorptions in the 200-800 nm range. The carbonyl group undergoes a weak, symmetry-forbidden n → π* transition at a low wavelength (around 200-215 nm), which is often obscured by the solvent cutoff.

Therefore, UV-Vis spectroscopy is not a primary technique for the structural elucidation of this compound. However, it serves as a valuable method for purity assessment. thermofisher.com The absence of significant absorbance at higher wavelengths can confirm the absence of UV-active impurities, such as aromatic compounds or α,β-unsaturated carbonyls. thermofisher.com

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating components from a mixture and quantifying their amounts. For a volatile compound like this compound, gas chromatography is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu It is the definitive method for analyzing volatile and semi-volatile compounds. uah.edu

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, coiled column. etamu.edu Separation is achieved based on the compound's boiling point and its affinity for the column's stationary phase. This compound will elute at a specific retention time, which is a characteristic property under defined chromatographic conditions. oup.com

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. There, it is fragmented and detected, generating a mass spectrum identical to that described in section 3.1.2. This mass spectrum acts as a molecular fingerprint, allowing for unambiguous identification of the compound by comparing it to a spectral library. uni-saarland.deetamu.edu

Typical Parameters for GC-MS Analysis

| Parameter | Description |

|---|---|

| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Carrier Gas | Helium or Hydrogen. |

| Injection Mode | Split/Splitless. |

| Oven Program | A temperature gradient is used to ensure separation of compounds with different boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

| MS Detection | Quadrupole or Time-of-Flight (TOF) analyzer, scanning a mass range (e.g., 40-500 amu). |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl heptanoate |

| Methyl heptanoate |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful tools for analyzing complex mixtures containing this compound. These techniques combine the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. researchgate.netsaspublishers.com

The versatility of LC-MS makes it suitable for analyzing a wide array of complex samples, from food and beverages to biological and environmental matrices. researchgate.netnih.gov For example, it has been successfully applied to the chemical fingerprinting of various alcoholic beverages, identifying thousands of chemical species and providing insights into their composition and origin. uef.fi

A typical LC-MS/MS method for analyzing compounds in a complex matrix like wine might involve the following parameters:

| Parameter | Specification |

| Chromatography | Normal-phase liquid chromatography |

| Ionization | Atmospheric Pressure Chemical Ionization (APCI) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Sample Preparation | Reversed-phase solid-phase extraction (SPE) |

| A table representing a typical LC-MS/MS methodology for analyzing alcoholic beverages. nih.gov |

This approach provides a robust and simple analytical procedure for the determination of various compounds in diverse and complex alcoholic beverages. nih.gov

Chiral Gas Chromatography for Enantiomeric Distribution Analysis

Chiral gas chromatography (GC) is an indispensable technique for determining the enantiomeric distribution of volatile compounds like this compound. mdpi.comsci-hub.se The separation of enantiomers is critical because they can possess distinct sensory properties, and their distribution can be an indicator of a product's authenticity. researchgate.netunito.it

The most common approach for chiral GC separations involves the use of chiral stationary phases (CSPs), with derivatized cyclodextrins being the most widely used for analyzing flavor and fragrance compounds. unito.itgcms.czresearchgate.net These CSPs create a chiral environment within the GC column, allowing for the differential interaction and subsequent separation of enantiomers. unito.itresearchgate.net

Multidimensional gas chromatography (MDGC), where a chiral column is used as the second dimension (GC-eGC), is a particularly powerful technique for resolving chiral compounds in highly complex mixtures. mdpi.com This method enhances separation capabilities, allowing for the accurate determination of enantiomeric excess even when co-elution occurs in a single-dimensional analysis. acs.org

The enantiomeric distribution of various esters has been studied in fruits and other natural products. For example, in some fruits, the (S)-enantiomers of certain esters are found in high enantiomeric purity. acs.org The analysis of these ratios is crucial for quality control and authenticity assessment. researchgate.net

The selection of the appropriate chiral stationary phase is critical for achieving successful enantiomeric separation. Different cyclodextrin (B1172386) derivatives exhibit varying selectivities for different classes of compounds. gcms.czresearchgate.net

| Chiral Stationary Phase | Typical Applications |

| Rt-βDEXsm | Monoterpenes, linalool (B1675412) oxide enantiomers |

| Rt-βDEXse | Limonene, linalool, linalyl acetate (B1210297) enantiomers |

| Rt-βDEXsa | 1-octen-3-ol, carvone, camphor |

| A table showing examples of chiral stationary phases and their applications in separating specific enantiomers. gcms.cz |

Hyphenated Techniques and Novel Analytical Method Development

Hyphenated techniques, which combine two or more analytical methods, have significantly advanced the analysis of complex samples. researchgate.netijnrd.org These integrated systems provide more comprehensive information than standalone techniques. researchgate.net

The coupling of gas chromatography with mass spectrometry (GC-MS) is a cornerstone of volatile compound analysis, providing both separation and structural identification. researchgate.netmdpi.com When combined with olfactometry in a GC-O-MS system, it allows for the direct correlation of chemical compounds with their perceived aroma, which is invaluable in flavor and fragrance research. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) is another powerful hyphenated technique that offers superior resolution for extremely complex samples like those found in food and beverage aroma analysis. mdpi.comnih.govuliege.be By employing two columns with different stationary phases, GC×GC can separate compounds that would otherwise overlap in a one-dimensional GC analysis. nih.gov

Novel analytical developments also include the hyphenation of liquid chromatography with other spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy (LC-NMR). researchgate.net This combination provides detailed structural information about the separated compounds. researchgate.netresearchgate.net Furthermore, the integration of different analytical data, such as correlating NMR and MS data over a chromatographic separation, offers a powerful approach for the reliable identification of metabolites in complex mixtures without the need for isolation. nih.gov

The continuous development of these hyphenated and novel methods is driven by the need for greater sensitivity, specificity, and efficiency in analyzing complex chemical mixtures. saspublishers.comijnrd.org

Computational Chemistry and Molecular Modeling Studies of Ethyl 6 Methylheptanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of molecules like ethyl 6-methylheptanoate (B3257691) can be understood at the electronic level. These computational methods provide insights into molecular geometry, energy, and reactivity, which are fundamental to its chemical behavior and sensory perception.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes.github.iomdpi.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.com It is particularly effective for geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. github.io For ethyl 6-methylheptanoate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can determine optimal bond lengths, bond angles, and dihedral angles. materialsciencejournal.orgresearchgate.net This process iteratively adjusts the atomic coordinates until the forces on each atom are minimized, resulting in a stable, low-energy conformation. The resulting optimized geometry is crucial for understanding the molecule's shape and how it might interact with other molecules, including olfactory receptors.

The energy landscape of a molecule describes the potential energy as a function of its geometry. By performing a series of DFT calculations at different geometries, a potential energy surface can be mapped out. This landscape reveals not only the lowest energy structure (the global minimum) but also other stable conformations (local minima) and the energy barriers (transition states) between them. For a flexible molecule like this compound, with its rotatable bonds, multiple low-energy conformations can exist, and understanding their relative energies is key to describing its dynamic behavior.

Table 1: Representative Theoretical Geometrical Parameters for an Optimized Ester Structure (Illustrative) (Note: This table provides a conceptual representation of the type of data obtained from DFT calculations for an ester molecule. Actual values for this compound would require specific DFT calculations.)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| O-C (ethyl) | ~1.45 Å | |

| C-C (backbone) | ~1.54 Å | |

| Bond Angle | O=C-O | ~124° |

| C-O-C | ~116° | |

| Dihedral Angle | C-C-C-C | Varies with conformation |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties.researchgate.netyoutube.comwikipedia.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, HOMO-LUMO analysis performed using DFT can reveal the distribution of these frontier orbitals across the molecule. researchgate.net The HOMO is often localized around the oxygen atoms of the ester group, which are rich in electron density. The LUMO, conversely, may be distributed over the carbonyl carbon and adjacent atoms. This distribution is fundamental to understanding intramolecular charge transfer, where electron density can shift within the molecule upon excitation, and intermolecular interactions, such as the initial binding events with olfactory receptors. The energies of the HOMO and LUMO also allow for the calculation of important chemical descriptors like electronegativity, chemical hardness, and the electrophilicity index, which further quantify its reactivity. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties for an Ester (Illustrative) (Note: This table illustrates the kind of data derived from FMO analysis. Specific values for this compound would necessitate dedicated quantum chemical calculations.)

| Property | Description | Conceptual Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ 1.2 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 7.7 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 3.85 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 2.65 eV |

Prediction of Vibrational Frequencies and Spectroscopic Corroboration.researchgate.netnih.govresearchgate.net

Quantum chemical calculations, particularly DFT, can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of its atoms. researchgate.netresearchgate.net These predicted frequencies can be directly compared with experimental spectroscopic data, such as that from Fourier-transform infrared (FT-IR) and Raman spectroscopy, to validate the accuracy of the computational model and the optimized geometry. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic peaks for specific functional groups. For instance, a strong absorption band corresponding to the C=O stretching vibration of the ester group is expected, typically in the range of 1735-1750 cm⁻¹. Other predictable vibrations include the C-O stretching of the ester, and the various C-H stretching and bending modes of the alkyl chains. Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values to account for systematic errors in the computational method and the effects of the experimental environment. researchgate.net The excellent agreement often found between scaled theoretical frequencies and experimental spectra provides strong evidence for the accuracy of the computed molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Interactions.nih.govchemrxiv.orgnih.govmdpi.comelifesciences.org

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing a detailed picture of conformational changes and intermolecular interactions. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the full range of shapes it can adopt due to the rotation around its single bonds. chemrxiv.orgelifesciences.org

Simulations can be performed in various environments, such as in a vacuum, in an implicit solvent, or, for greater realism, in an explicit solvent box containing water molecules. chemrxiv.org The simulation reveals how the molecule folds and flexes, identifying the most populated (lowest energy) conformations and the pathways for transitioning between them. This dynamic picture is more representative of the molecule's state in a real-world system, such as in the air or interacting with the olfactory mucus, than a static, single-conformation model. The resulting ensemble of conformations can then be used for further analysis, such as docking studies with olfactory receptors.

Molecular Docking and Ligand-Receptor Interaction Mechanisms

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. nih.govgenominfo.orggoogle.com Understanding how this compound interacts with these receptors is key to deciphering its fruity aroma. As the experimental determination of OR structures is notoriously difficult, computational methods like molecular docking and homology modeling have become essential tools. nih.govgenominfo.org

Computational Studies of Binding to Olfactory Receptors (ORs): Structural Basis of Ligand Recognition.nih.govgenominfo.orgherts.ac.uknih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor, an OR). herts.ac.uk Since the three-dimensional structures of most ORs have not been experimentally determined, homology modeling is often the first step. genominfo.org This involves building a 3D model of the target OR based on the known crystal structure of a related protein, such as bovine rhodopsin or the β2-adrenergic receptor. nih.gov

Once a model of the OR is available, docking simulations can be performed. These simulations place the various conformations of this compound, often generated from molecular dynamics simulations, into the predicted binding pocket of the OR. A scoring function is then used to estimate the binding affinity for each pose, identifying the most likely binding mode. These studies can reveal the specific amino acid residues within the receptor that form key interactions—such as hydrogen bonds with the ester's oxygen atoms or van der Waals interactions with its alkyl chain—with the odorant molecule. This provides a structural hypothesis for how this compound is recognized by specific ORs, forming the basis of its perceived scent. Studies have shown that a single odorant can bind to multiple ORs, and a single OR can recognize multiple odorants, a concept known as the combinatorial coding of smell. nih.gov Computational docking helps to unravel this complex code by predicting which ORs in the vast repertoire are most likely to be activated by this compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net In the context of this compound, QSAR modeling can be instrumental in predicting its binding affinity to specific olfactory receptors, thereby providing insights into the molecular features governing its characteristic fruity aroma. These models are built upon the principle that the biological activity of a molecule is a function of its physicochemical and structural properties. wikipedia.org

Detailed Research Findings

While specific QSAR studies exclusively focused on this compound are not extensively documented in public literature, a wealth of research on aliphatic esters provides a solid framework for understanding its potential receptor interactions. researchgate.net Studies on various esters have successfully correlated structural parameters with odor profiles. researchgate.net These investigations typically employ a range of molecular descriptors to quantify different aspects of a molecule's structure.

The general form of a QSAR model can be expressed as: Activity = f(Molecular Descriptors) + error wikipedia.org

For the binding of an ester like this compound to an olfactory receptor, the "Activity" would be a measure of binding affinity, such as the inhibition constant (Ki) or the concentration for 50% of maximal effect (EC50). The molecular descriptors can be categorized into several classes:

Topological Descriptors: These describe the atomic connectivity and branching of the molecule. For this compound, indices like the Kier & Hall connectivity indices or the Balaban J index would quantify its size, shape, and degree of branching in the heptanoate (B1214049) chain.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include parameters like molecular surface area, volume, and shape indices. These are critical for understanding how the molecule fits into the binding pocket of a receptor.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For an ester, the partial charges on the carbonyl oxygen and carbon are particularly important for electrostatic interactions with the receptor.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), which indicates the molecule's hydrophobicity, and molar refractivity, which relates to its polarizability. The branched nature of this compound influences its hydrophobicity and thus its ability to traverse the mucus layer to reach the olfactory receptors. univie.ac.at

Research on other aliphatic esters has demonstrated that a combination of these descriptors is often necessary to build a robust QSAR model. researchgate.net For instance, studies on the fruity odor of various aliphatic esters have shown that electrotopological-state indices and shape indices are significant predictors of their odor intensity. researchgate.net The interaction between the ester functional group and the hydrocarbon backbone significantly influences how the molecule is recognized by olfactory receptors. nih.gov

A hypothetical QSAR study on a series of branched-chain esters, including this compound, might involve synthesizing a library of related compounds with variations in the alkyl chain length and branching pattern. The binding affinity of each compound to a specific olfactory receptor, perhaps one known to respond to fruity esters, would be experimentally determined. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to develop the QSAR model. elifesciences.org

The resulting QSAR equation would highlight the key molecular features that enhance or diminish receptor binding. For example, the model might reveal that a certain degree of branching at a specific position on the alkyl chain is optimal for binding, or that specific electronic properties of the ester group are critical for interaction with key amino acid residues in the receptor's binding site. Molecular docking simulations often complement QSAR studies by providing a visual and energetic representation of how the ligand binds to the receptor. nih.govnih.govacs.org

Interactive Data Tables

To illustrate the principles of a QSAR study, the following interactive tables present hypothetical data for a series of esters and a potential QSAR model.

Table 1: Hypothetical Binding Affinity Data for a Series of Branched-Chain Esters

This table shows the experimental binding affinity (pKi) for a set of esters, which would be the dependent variable in a QSAR model.

| Compound Name | Structure | pKi (Experimental) |

| Ethyl pentanoate | CH3(CH2)3COO(CH2)CH3 | 5.2 |

| Ethyl hexanoate | CH3(CH2)4COO(CH2)CH3 | 5.8 |

| Ethyl heptanoate | CH3(CH2)5COO(CH2)CH3 | 6.1 |

| This compound | (CH3)2CH(CH2)3COO(CH2)CH3 | 6.5 |

| Ethyl 5-methylheptanoate | CH3CH2CH(CH3)(CH2)2COO(CH2)CH3 | 6.3 |

| Ethyl 4-methylheptanoate | CH3(CH2)2CH(CH3)CH2COO(CH2)CH3 | 6.0 |

| Propyl 6-methylheptanoate | (CH3)2CH(CH2)3COO(CH2)2CH3 | 6.7 |

Table 2: Selected Molecular Descriptors for the Hypothetical Ester Series

This table presents various calculated molecular descriptors for the same set of esters. These would serve as the independent variables in the QSAR analysis.

| Compound Name | LogP | Molecular Weight | Wiener Index | Balaban J Index |

| Ethyl pentanoate | 2.13 | 130.18 | 154 | 2.58 |

| Ethyl hexanoate | 2.64 | 144.21 | 240 | 2.67 |

| Ethyl heptanoate | 3.15 | 158.24 | 360 | 2.75 |

| This compound | 3.51 | 172.27 | 455 | 2.41 |

| Ethyl 5-methylheptanoate | 3.51 | 172.27 | 441 | 2.49 |

| Ethyl 4-methylheptanoate | 3.51 | 172.27 | 434 | 2.55 |

| Propyl 6-methylheptanoate | 4.02 | 186.30 | 600 | 2.50 |

Table 3: Hypothetical QSAR Model and Predicted Activities

This table shows a hypothetical QSAR equation derived from the data in the tables above and the predicted binding affinities based on this model.

| QSAR Model Equation |

| pKi = 0.85 * LogP + 0.005 * Wiener Index - 0.5 * Balaban J Index + 2.5 |

| Compound Name | pKi (Experimental) | pKi (Predicted) | Residual |

| Ethyl pentanoate | 5.2 | 5.14 | 0.06 |

| Ethyl hexanoate | 5.8 | 5.89 | -0.09 |

| Ethyl heptanoate | 6.1 | 6.29 | -0.19 |

| This compound | 6.5 | 6.55 | -0.05 |

| Ethyl 5-methylheptanoate | 6.3 | 6.45 | -0.15 |

| Ethyl 4-methylheptanoate | 6.0 | 6.08 | -0.08 |

| Propyl 6-methylheptanoate | 6.7 | 6.67 | 0.03 |

The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A high value for these parameters indicates a robust and predictive model. Such a model for this compound and related esters could then be used to predict the receptor binding affinity of novel, unsynthesized compounds, thereby guiding the design of new fragrance molecules with desired aromatic properties.

Reactivity and Degradation Mechanisms of Ethyl 6 Methylheptanoate

Hydrolytic Stability and Reaction Kinetics under Acidic, Neutral, and Basic Conditions

The hydrolytic stability of esters like ethyl 6-methylheptanoate (B3257691) is significantly influenced by pH. Hydrolysis, a reaction with water, splits the ester into its constituent carboxylic acid and alcohol. chemguide.co.uk The rate of this reaction is generally slow in pure water but is catalyzed by the presence of acids or bases. chemguide.co.uk

Acidic Conditions:

Under acidic conditions, the hydrolysis of esters is a reversible reaction. chemguide.co.uk The process is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield 6-methylheptanoic acid. To drive the equilibrium towards the products (hydrolysis), an excess of water is typically used, which is provided by the dilute acid solution. chemguide.co.uk The reaction rate is dependent on factors such as temperature and the concentration of the acid catalyst.

Neutral Conditions:

At a neutral pH (around 6.5-7.4), the hydrolysis of esters is generally very slow. oasis-lmc.orgviu.ca While the reaction still proceeds via nucleophilic attack by water, the uncatalyzed reaction has a high activation energy barrier. For many esters, the half-lives under neutral conditions can be on the order of years. viu.ca

Basic Conditions:

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of esters, also known as saponification, is an irreversible reaction. chemguide.co.uklibretexts.org The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alkoxide. The carboxylic acid is subsequently deprotonated by the alkoxide or another hydroxide ion to form the carboxylate salt (e.g., sodium 6-methylheptanoate) and ethanol. libretexts.org This process is generally faster than acid-catalyzed hydrolysis and is often preferred for the complete cleavage of esters. chemguide.co.uk

Interactive Data Table: Hydrolysis of Esters

| Condition | Catalyst | Key Reactant | Products | Reversibility | General Rate |

| Acidic | H⁺ (e.g., HCl, H₂SO₄) | Water | Carboxylic Acid + Alcohol | Reversible | Moderate to Fast |

| Neutral | None | Water | Carboxylic Acid + Alcohol | Reversible | Very Slow |

| Basic | OH⁻ (e.g., NaOH) | Hydroxide Ion | Carboxylate Salt + Alcohol | Irreversible | Fast |

Biotic Degradation Pathways: Microbial Catabolism and Enzymatic Hydrolysis

The breakdown of ethyl 6-methylheptanoate in biological systems is primarily facilitated by enzymes, particularly esterases and lipases, through microbial catabolism.

Microbial Catabolism:

Various microorganisms possess the enzymatic machinery to degrade esters. This process is a crucial part of the carbon cycle. The initial step in the microbial catabolism of this compound is its hydrolysis into 6-methylheptanoic acid and ethanol. This reaction is catalyzed by carboxylesterases. inchem.org Following hydrolysis, the resulting 6-methylheptanoic acid, a branched-chain fatty acid, can be further metabolized. Branched-chain fatty acids typically undergo oxidation, preferentially at the longer branched chain, to produce linear carboxylic acid fragments. inchem.org These fragments can then enter central metabolic pathways like the fatty acid β-oxidation pathway and the citric acid cycle, ultimately being converted to carbon dioxide and water. inchem.org The ethanol produced is readily metabolized by many microorganisms.

Enzymatic Hydrolysis:

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are a class of enzymes that are highly effective in catalyzing the hydrolysis of esters. nih.gov While their natural function is to hydrolyze triglycerides, they exhibit broad substrate specificity and can act on a wide range of esters, including this compound. nih.gov The enzymatic hydrolysis reaction is similar to the chemical hydrolysis, yielding the corresponding carboxylic acid and alcohol. The use of lipases for ester hydrolysis is considered a "Green Chemistry" approach due to the mild reaction conditions and high selectivity. nih.gov The efficiency of enzymatic hydrolysis can be influenced by factors such as temperature, pH, and the specific lipase (B570770) used. For instance, lipases from different sources, such as Candida antarctica and Thermomyces lanuginosus, have different optimal conditions and substrate preferences. nih.gov

Transesterification Reactions with Other Alcohols and Exchange Kinetics

Transesterification is a chemical reaction where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. wikipedia.orgbyjus.com

In the case of this compound, it can react with another alcohol (R'-OH) to form a new ester (6-methylheptanoyl-OR') and ethanol. The reaction is an equilibrium process, and to drive it towards the desired product, an excess of the reactant alcohol is often used, or the ethanol produced is removed from the reaction mixture. wikipedia.orglibretexts.org

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by the incoming alcohol. byjus.com

Base-Catalyzed Transesterification:

A base catalyst deprotonates the incoming alcohol, forming a more nucleophilic alkoxide, which then attacks the ester's carbonyl carbon. byjus.com

Enzyme-Catalyzed Transesterification:

Lipases can also be used to catalyze transesterification reactions. nih.govwikipedia.org This enzymatic approach offers the advantages of high selectivity and milder reaction conditions.

Kinetics:

The kinetics of transesterification are influenced by several factors, including the nature of the alcohol, the catalyst used, temperature, and the molar ratio of the reactants. acs.orgmdpi.com For example, in the transesterification of ethyl esters with methyl alcohol, a reaction time of 24 hours at 80°C in the presence of a specific catalyst yielded 93% of the corresponding methyl ester. researchgate.net The reaction is reversible, and the equilibrium constant is often close to one, meaning the energy difference between the reactants and products is small. libretexts.org

Interactive Data Table: Factors Affecting Transesterification

| Factor | Influence on Reaction |

| Catalyst (Acid/Base/Enzyme) | Increases the reaction rate by providing an alternative reaction pathway with lower activation energy. wikipedia.org |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. |

| Molar Ratio of Reactants | Using an excess of the reactant alcohol can shift the equilibrium towards the product side. libretexts.orgmdpi.com |

| Removal of Byproduct | Removing the alcohol formed as a byproduct (e.g., ethanol) drives the equilibrium towards the formation of the new ester. wikipedia.org |

Environmental Fate and Distribution Studies of Ethyl 6 Methylheptanoate

Environmental Partitioning Behavior and Mobility in Multimedia Compartments

The environmental partitioning of a chemical describes how it distributes between different environmental compartments such as air, water, soil, and biota. This behavior is governed by its physical and chemical properties, including water solubility and its partition coefficients between different phases.

The mobility of a substance in soil is largely predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). This value indicates the tendency of a chemical to adsorb to the organic matter in soil and sediment. A higher Koc value suggests stronger adsorption and therefore lower mobility. For the analogue compound, ethyl 6-methyl-3-oxoheptanoate, a predicted Koc value is available, which suggests moderate mobility in soil. epa.gov Chemicals with moderate mobility have some potential to move through the soil profile and potentially reach groundwater, depending on soil type and environmental conditions.

The octanol-water partition coefficient (Log Kow) is another key parameter, used to predict the distribution of a substance between aquatic environments and fatty tissues of organisms. While experimental data for ethyl 6-methylheptanoate (B3257691) is not available, related compounds suggest it has low water solubility, which would influence its partitioning behavior. fishersci.com Generally, esters with similar molecular weights tend to have a preference for organic phases over aqueous ones.

Table 1: Predicted Environmental Partitioning Properties Data based on the analogue compound Ethyl 6-methyl-3-oxoheptanoate.

| Property | Predicted Value | Unit | Interpretation | Source |

| Soil Adsorption Coefficient (Koc) | 251 | L/kg | Moderate mobility in soil | epa.gov |

| Bioconcentration Factor | 12.3 | L/kg | Low potential for bioaccumulation | epa.gov |

Biodegradation Rates and Pathways in Soil and Aquatic Ecosystems

Biodegradation is a primary mechanism for the breakdown of organic compounds in the environment, carried out by microorganisms such as bacteria and fungi. The rate of biodegradation is crucial for determining the persistence of a chemical in soil and water.

For the analogue, ethyl 6-methyl-3-oxoheptanoate, predictive models suggest it is readily biodegradable. epa.gov This implies that under favorable environmental conditions (e.g., presence of adapted microbial populations, sufficient oxygen and nutrients), ethyl 6-methylheptanoate would likely be broken down relatively quickly. The predicted biodegradation half-life for this analogue is estimated to be approximately 4.68 days. epa.gov Furthermore, assessments of related compounds, such as lead(2+) bis(6-methylheptanoate), indicate that the fatty acid component, 6-methylheptanoic acid, is expected to undergo relatively rapid biodegradation in the environment. industrialchemicals.gov.au The ester linkage in this compound would likely be cleaved through hydrolysis, a common first step in the degradation of esters, yielding ethanol (B145695) and 6-methylheptanoic acid. Both of these breakdown products are generally susceptible to further microbial degradation.

Table 2: Predicted Biodegradation Data Data based on the analogue compound Ethyl 6-methyl-3-oxoheptanoate.

| Parameter | Predicted Value | Unit | Description | Source |

| Ready Biodegradability | 1.00 | Binary (1=Yes) | Substance is predicted to be readily biodegradable. | epa.gov |

| Biodegradation Half-Life | 4.68 | Days | Estimated time for 50% of the substance to biodegrade. | epa.gov |

Photodegradation in Atmospheric and Aqueous Phases

Photodegradation is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, this process is often initiated by reaction with photochemically produced hydroxyl (OH) radicals.

For volatile organic compounds (VOCs) like this compound, the rate of reaction with OH radicals is the primary determinant of their atmospheric lifetime. Based on its structural analogue, ethyl 6-methyl-3-oxoheptanoate, the atmospheric hydroxylation rate is predicted to be 1.51 x 10⁻¹¹ cm³/molecule-sec. epa.gov Using this rate, one can estimate the atmospheric half-life of the compound. This predicted rate suggests that the compound would be degraded in the atmosphere over a period of hours to days, indicating it is not likely to persist for long periods in the air or undergo long-range atmospheric transport. Photodegradation in aqueous phases is generally less significant for compounds like esters unless they contain specific light-absorbing functional groups.

Table 3: Predicted Atmospheric Photodegradation Data based on the analogue compound Ethyl 6-methyl-3-oxoheptanoate.

| Parameter | Predicted Value | Unit | Description | Source |

| Atmospheric Hydroxylation Rate | 1.51 x 10⁻¹¹ | cm³/molecule-sec | Rate of reaction with OH radicals in the atmosphere. | epa.gov |

Sorption and Desorption Kinetics in Environmental Matrices

Sorption refers to the binding of a chemical to solid surfaces, such as soil particles or sediments, while desorption is the release of the bound chemical back into the surrounding solution (e.g., soil water). These processes control the concentration of a chemical in the aqueous phase, and thus its mobility and bioavailability.

The kinetics of sorption and desorption describe how fast these processes occur. Sorption is often a rapid initial process, followed by a slower phase as the chemical diffuses into the matrix of the soil organic matter. The Soil Adsorption Coefficient (Koc) of 251 L/kg for the analogue compound, ethyl 6-methyl-3-oxoheptanoate, indicates a moderate tendency to sorb to soil organic matter. epa.gov This suggests that a significant fraction of the compound could be bound to soil particles, reducing its concentration in soil water and slowing its transport.

Desorption can be influenced by factors such as the residence time of the chemical in the soil (a phenomenon known as aging) and the chemical properties of the soil and water. Hysteresis, where desorption is slower than sorption, is a common phenomenon and can lead to the sequestration of chemicals in the soil matrix over time, making them less available for degradation or uptake by organisms. While specific kinetic data for this compound is unavailable, the moderate Koc value suggests that sorption-desorption processes are key in controlling its environmental concentration and mobility. epa.gov

Table 4: Predicted Sorption Coefficient Data based on the analogue compound Ethyl 6-methyl-3-oxoheptanoate.

| Parameter | Predicted Value | Unit | Interpretation | Source |

| Soil Adsorption Coefficient (Koc) | 251 | L/kg | Indicates moderate sorption to soil and sediment. | epa.gov |

Advanced Research Applications and Methodological Development

Investigation as a Model Compound for Esterase and Ester Biosynthesis Activity Studies

The study of esterases and the biosynthesis of esters frequently employs model compounds to elucidate enzymatic mechanisms, substrate specificity, and metabolic pathways. Ethyl 6-methylheptanoate (B3257691) and structurally similar esters are valuable in this context.

Research into esterase activity from microorganisms like Pseudomonas fragi has utilized various fatty acids, including heptanoic acid, to characterize enzyme specificity. While ethyl valerate (B167501) was used as the primary model system, the study of bioconversion rates of different fatty acids and alcohols helped to understand the enzyme's substrate preferences. Such studies are crucial for identifying enzymes with potential industrial applications. Similarly, the characterization of novel thermophilic esterases, such as EstD11 from a hot spring metagenome, involves screening a library of ester substrates to map out substrate specificity, including tolerance for varied chain lengths and steric hindrance.